molecular formula C9H20Cl2N2O B1430146 N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine dihydrochloride CAS No. 1403767-06-5

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine dihydrochloride

Cat. No. B1430146
M. Wt: 243.17 g/mol
InChI Key: JGENKTIYTKIJGG-UHFFFAOYSA-N
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Description

“N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine dihydrochloride” is a chemical compound with the molecular formula C9H20Cl2N2O . It is related to “N-Methyltetrahydro-2H-pyran-4-amine”, which has the molecular formula C6H13NO .


Molecular Structure Analysis

The InChI code for “N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine dihydrochloride” is 1S/C6H13NO.ClH/c1-7-6-2-4-8-5-3-6;/h6-7H,2-5H2,1H3;1H . This code provides a textual representation of the molecule’s structure, including the positions of the atoms and the types of bonds between them.


Physical And Chemical Properties Analysis

“N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine dihydrochloride” is a liquid at room temperature . Its density is 0.977 g/cm3 at 25 °C, and it has a refractive index (n20/D) of 1.463 .

Scientific Research Applications

Synthesis Methodologies

The compound has been a key intermediate in the synthesis of TAK-779, a CCR5 antagonist used in research related to HIV-1 infection prevention. Hashimoto et al. (2002) described an efficient synthesis process, highlighting its importance in medicinal chemistry and drug development processes (Hashimoto et al., 2002).

Potential Medicinal Applications

  • The compound's derivatives have been explored for their potential antimicrobial and antitubercular activities. Chandrashekaraiah et al. (2014) synthesized a series of azetidinone analogues from N-phenylacetamide and evaluated their antimicrobial and antitubercular properties, providing insights into their potential as therapeutic agents (Chandrashekaraiah et al., 2014).
  • Ayyash et al. (2019) reported the synthesis of novel 2-azetidinones with antimicrobial activity, starting from pyrazine-2,3-dicarboxylic acid. Their work underscores the versatility of this structural motif in developing compounds with biological activities (Ayyash & Habeeb, 2019).

Chemical Properties and Transformations

  • Research by Aghekyan et al. (2018) focused on the synthesis of dicarboxylic acid amides and diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl derivatives. This work contributes to the understanding of the chemical reactivity and potential applications of pyran-containing compounds in synthesizing complex molecules (Aghekyan et al., 2018).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It is harmful if swallowed .

properties

IUPAC Name

N-methyl-N-(oxan-4-yl)azetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c1-11(9-6-10-7-9)8-2-4-12-5-3-8;;/h8-10H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGENKTIYTKIJGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCOCC1)C2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine dihydrochloride
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N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine dihydrochloride
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N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine dihydrochloride
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N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine dihydrochloride
Reactant of Route 5
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine dihydrochloride
Reactant of Route 6
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine dihydrochloride

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